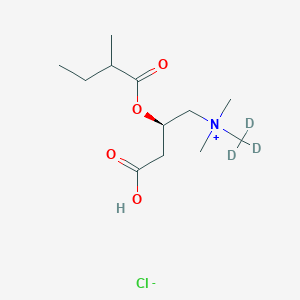

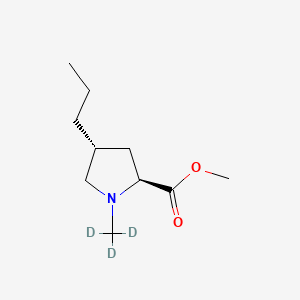

2-Methylbutyryl-L-Carnitine-d3 Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorure de 2-méthylbutyryl-L-carnitine-d3 est une forme deutérée de la 2-méthylbutyryl-L-carnitine, une acylcarnitine naturellement présente produite par le métabolisme de la L-isoleucine . Ce composé est principalement utilisé comme étalon interne pour la quantification de la 2-méthylbutyryl-L-carnitine par chromatographie gazeuse ou chromatographie liquide-spectrométrie de masse . Des niveaux élevés de 2-méthylbutyryl-L-carnitine sont associés à des troubles métaboliques tels que la stéatohépatite non alcoolique et la déficience en 2-méthylbutyryl-CoA déshydrogénase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorure de 2-méthylbutyryl-L-carnitine-d3 implique l'estérification de la L-carnitine avec le chlorure de 2-méthylbutyryle en présence d'un solvant deutéré . La réaction est généralement effectuée dans des conditions anhydres pour éviter l'hydrolyse de la liaison ester. Le produit est ensuite purifié par des techniques chromatographiques pour obtenir une pureté élevée.

Méthodes de production industrielle

La production industrielle du chlorure de 2-méthylbutyryl-L-carnitine-d3 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Le produit final est soumis à des mesures rigoureuses de contrôle qualité, y compris la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire, pour confirmer sa structure et sa pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de 2-méthylbutyryl-L-carnitine-d3 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent convertir le groupe ester en un alcool.

Substitution: Les réactions de substitution nucléophile peuvent remplacer l'ion chlorure par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Des nucléophiles comme l'azoture de sodium et le cyanure de potassium sont employés en conditions basiques.

Principaux produits

Oxydation: Acide 2-méthylbutyrique.

Réduction: Alcool 2-méthylbutyryle.

Substitution: Divers dérivés de la carnitine substitués.

Applications de la recherche scientifique

Le chlorure de 2-méthylbutyryl-L-carnitine-d3 a un large éventail d'applications de recherche scientifique:

Chimie: Utilisé comme étalon interne en chimie analytique pour la quantification de la 2-méthylbutyryl-L-carnitine.

Biologie: Investigue les voies métaboliques impliquant la L-isoleucine et les acylcarnitines.

Médecine: Étudie les troubles métaboliques tels que la stéatohépatite non alcoolique et la déficience en 2-méthylbutyryl-CoA déshydrogénase.

Industrie: Utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques.

Mécanisme d'action

Le chlorure de 2-méthylbutyryl-L-carnitine-d3 exerce ses effets en participant au métabolisme de la L-isoleucine. Il agit comme une molécule porteuse, facilitant le transport des acides gras dans les mitochondries pour la β-oxydation. Le composé cible les enzymes impliquées dans la voie des acylcarnitines, notamment les acyltransférases de carnitine et les déshydrogénases .

Applications De Recherche Scientifique

2-Methylbutyryl-L-Carnitine-d3 Chloride has a wide range of scientific research applications:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of 2-Methylbutyryl-L-Carnitine.

Biology: Investigates metabolic pathways involving L-isoleucine and acylcarnitines.

Medicine: Studies metabolic disorders such as non-alcoholic steatohepatitis and 2-Methylbutyryl-CoA dehydrogenase deficiency.

Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mécanisme D'action

2-Methylbutyryl-L-Carnitine-d3 Chloride exerts its effects by participating in the metabolism of L-isoleucine. It acts as a carrier molecule, facilitating the transport of fatty acids into the mitochondria for β-oxidation. The compound targets enzymes involved in the acylcarnitine pathway, including carnitine acyltransferases and dehydrogenases .

Comparaison Avec Des Composés Similaires

Composés similaires

2-méthylbutyryl-L-carnitine: La forme non deutérée du composé.

Heptanoyl-L-carnitine: Une autre acylcarnitine avec une chaîne carbonée plus longue.

Octanoyl-L-carnitine: Structure similaire mais avec une chaîne à huit carbones.

Unicité

Le chlorure de 2-méthylbutyryl-L-carnitine-d3 est unique en raison de son marquage au deutérium, qui améliore sa stabilité et permet une quantification précise dans les applications analytiques. Les atomes de deutérium fournissent également des informations sur les voies métaboliques en servant de traceurs dans les études biochimiques .

Propriétés

Formule moléculaire |

C12H24ClNO4 |

|---|---|

Poids moléculaire |

284.79 g/mol |

Nom IUPAC |

[(2R)-3-carboxy-2-(2-methylbutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C12H23NO4.ClH/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t9?,10-;/m1./s1/i3D3; |

Clé InChI |

NJQTVSRXHPLZGN-VRSOTZOVSA-N |

SMILES isomérique |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)CC.[Cl-] |

SMILES canonique |

CCC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)

![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)